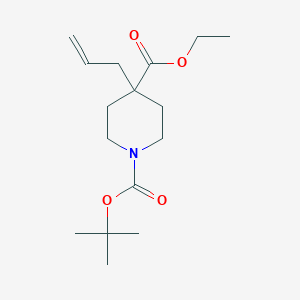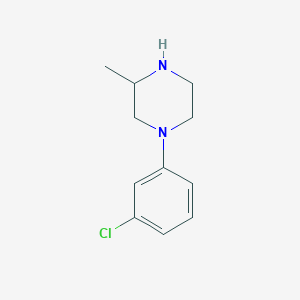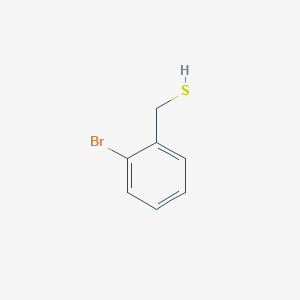
1-Boc-4-烯丙基-4-哌啶羧酸乙酯
概述
描述
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is a chemical compound with the molecular formula C16H27NO4. It is a piperidine derivative that is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules . The compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and an allyl group attached to the piperidine ring.
科学研究应用
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate is widely used in scientific research due to its versatility as a building block for more complex molecules. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: Employed in the development of enzyme inhibitors and receptor modulators.
Medicine: Utilized in the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Industry: Used in the production of fine chemicals and specialty materials
作用机制
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate, also known as 1-tert-butyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate, is a chemical compound with the molecular formula C16H27NO4 . This compound is an intermediate used in the synthesis of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists .
Target of Action
The primary target of this compound is the T-type calcium channel . These channels are low-voltage activated calcium channels that are found in various tissues including the heart, brain, and peripheral nervous system. They play a crucial role in shaping the action potentials in neurons, contributing to the pacemaker activity in the heart, and regulating calcium signaling.
Pharmacokinetics
It is suggested that the compound hashigh gastrointestinal absorption and is BBB permeant . This indicates that the compound can be absorbed in the gut and can cross the blood-brain barrier, suggesting good bioavailability.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate can be synthesized through a multi-step process. One common method involves the protection of piperidine with a Boc group, followed by the introduction of an allyl group. The final step involves esterification with ethyl chloroformate. The reaction conditions typically include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Epoxide: Formed from the oxidation of the allyl group.
Alcohol: Formed from the reduction of the ester group.
Free Amine: Formed from the deprotection of the Boc group.
相似化合物的比较
Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate can be compared with other piperidine derivatives such as:
Ethyl 4-amino-1-piperidinecarboxylate: Used in the synthesis of quinolin-2(1H)-one derivatives.
Ethyl N-Boc-piperidine-4-carboxylate: Used in palladium-catalyzed α-arylation of esters.
Ethyl 1-Boc-4-oxopiperidine-2-carboxylate: Used in the synthesis of various heterocyclic compounds.
The uniqueness of Ethyl 1-Boc-4-allyl-4-piperidinecarboxylate lies in its combination of functional groups, which makes it a versatile intermediate for synthesizing a wide range of biologically active molecules.
属性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-prop-2-enylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-6-8-16(13(18)20-7-2)9-11-17(12-10-16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOVEGXEARQUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584846 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146603-99-8 | |
| Record name | 1-tert-Butyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 146603-99-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)








